molecular formula C26H21N3OS2 B15344600 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- CAS No. 2718-78-7

4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

Cat. No.: B15344600
CAS No.: 2718-78-7
M. Wt: 455.6 g/mol
InChI Key: BOMGUORSURCISS-UHFFFAOYSA-N
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Description

4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with diphenylamino and benzothiazolylidene groups. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: The thiazolone ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

    Introduction of the Diphenylamino Group: This step often involves a nucleophilic substitution reaction where a diphenylamine is introduced to the thiazolone core.

    Attachment of the Benzothiazolylidene Group: The final step involves the condensation of the thiazolone derivative with a benzothiazole aldehyde under acidic or basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolone ring to a thiazolidine ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- include:

    Thiazolidinones: These compounds have a similar core structure but differ in the oxidation state and substituents.

    Benzothiazoles: Compounds containing the benzothiazole moiety, which share some chemical properties but differ in their overall structure and reactivity.

    Diphenylamines: Compounds with the diphenylamino group, which can exhibit similar reactivity in substitution reactions.

The uniqueness of 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- lies in its combination of these functional groups, providing a distinct set of chemical and biological properties.

Properties

CAS No.

2718-78-7

Molecular Formula

C26H21N3OS2

Molecular Weight

455.6 g/mol

IUPAC Name

5-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C26H21N3OS2/c1-2-28-21-15-9-10-16-22(21)31-24(28)18-17-23-25(30)27-26(32-23)29(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18H,2H2,1H3

InChI Key

BOMGUORSURCISS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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